molecular formula C11H12ClNO2 B1373522 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1094288-54-6

4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1373522
CAS No.: 1094288-54-6
M. Wt: 225.67 g/mol
InChI Key: BGUJXTNPNHMXOY-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a chloroethyl group, a methyl group, and a benzoxazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and 2-chloroethyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, typically around 80-100°C, to ensure the completion of the reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amine derivative, while oxidation may produce an oxide or ketone.

Scientific Research Applications

4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The benzoxazinone core structure may also interact with various receptors or proteins, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: shares structural similarities with other benzoxazine derivatives, such as 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and 4-(2-bromoethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    4-(2-bromoethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: This compound has a bromoethyl group instead of a chloroethyl group, which may result in different reactivity and biological activity.

Uniqueness

The presence of the chloroethyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-(2-chloroethyl)-2-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8-11(14)13(7-6-12)9-4-2-3-5-10(9)15-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUJXTNPNHMXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

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